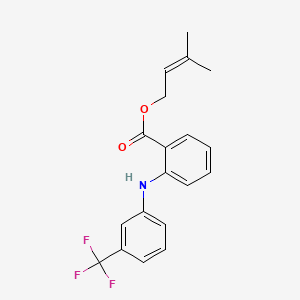

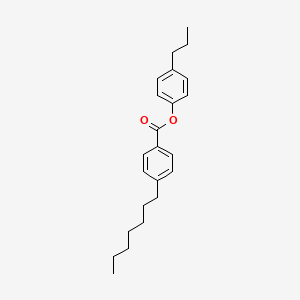

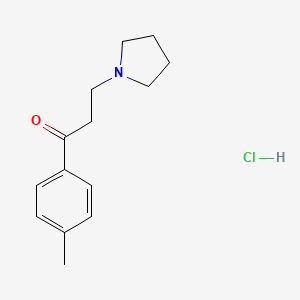

![molecular formula C10H16N2O3S B1623272 5-[(3aR,4R,6aS)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentansäure CAS No. 21788-37-4](/img/structure/B1623272.png)

5-[(3aR,4R,6aS)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentansäure

Übersicht

Beschreibung

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mikrobielle Produktion

Mikrobielle Zellfabriken: wurden als nachhaltige Methode zur Herstellung von Biotin entwickelt. Dieser Prozess beinhaltet die Verwendung von Mikroorganismen wie Bacillus subtilis und Escherichia coli, um Biotin durch Fermentation zu synthetisieren . Die mikrobielle Produktion von Biotin ist nicht nur umweltfreundlich, sondern auch kostengünstiger als die chemische Synthese.

Nahrungsergänzung

L-Biotin dient als essentieller Nährstoff für Mensch und Tier und spielt eine entscheidende Rolle bei der Aufrechterhaltung des natürlichen Wachstums, der Entwicklung und des Wohlbefindens . Es wird aufgrund seiner Coenzymfunktionen in Carboxylierungsreaktionen in der Lebensmittel- und Futtermittelindustrie als Nahrungsergänzungsmittel eingesetzt.

Therapeutische Anwendungen

Therapeutisch wird L-Biotin zur Behandlung von Erkrankungen wie Ekzem, Dermatitis und Diabetes eingesetzt. Es ist essentiell für die normale Entwicklung des Fötus und kann beim Abnehmen helfen, indem es den Abbau von Fetten erleichtert .

Stoffwechsel-Engineering

Fortschritte im Bereich des Stoffwechsel-Engineerings haben die Steigerung der Biotinproduktion in Mikroorganismen ermöglicht. Dies beinhaltet die Modifizierung von Stoffwechselwegen, um die Ausbeute an Biotin zu erhöhen, das dann für verschiedene industrielle Anwendungen verwendet werden kann .

Diagnostische und Forschungstools

L-Biotin ist ein wichtiger Bestandteil der Biotinylierung, einem Verfahren, das zur Markierung von Proteinen für diagnostische Zwecke verwendet wird. Es wird auch in der Affinitätschromatographie und Immunoassays eingesetzt, wobei seine starke Bindung an Streptavidin für die Reinigung und den Nachweis von Biomolekülen genutzt wird .

Wirkmechanismus

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity .

Pharmacokinetics:

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota .

Biochemische Analyse

Biochemical Properties

L-Biotin acts as a coenzyme in several enzymatic reactions. One of its key functions is enabling carboxylation reactions, which involve the addition of a carboxyl group to a substrate . It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Cellular Effects

L-Biotin is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . It plays a role in chromatin stability and gene expression . Biotin deficiency during pregnancy leads to embryonic growth retardation, congenital malformation, and death .

Molecular Mechanism

L-Biotin serves as a carbon dioxide carrier in carboxylation reactions . It attaches to constituent enzymes through an amide linkage between the carboxyl group of the valeric acid side chain and the ε-amine of a specific lysine in the biotin carrier protein .

Temporal Effects in Laboratory Settings

The effects of L-Biotin can change over time in laboratory settings. For example, the effect of different concentrations of biotin was tested on TSH, prolactin, ferritin, CK-MB, troponin I, hCG, LH, FSH, cortisol and anti-HAV antibody (IgG and IgM) immunoassays .

Dosage Effects in Animal Models

The effects of L-Biotin vary with different dosages in animal models. For instance, the only known supplemental dose of biotin that has been tested orally in humans — for the purposes of enhancing the quality of brittle nails — is 2.5mg taken once daily over six months .

Metabolic Pathways

L-Biotin is involved in several metabolic pathways. It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Transport and Distribution

L-Biotin is transported and distributed within cells and tissues. The transport of biotin into cells involves a specialized, Na1-dependent, carrier-mediated mechanism .

Subcellular Localization

Proximity-dependent biotinylation techniques such as BioID provide an alternative approach to define the composition of cellular compartments in living cells .

Eigenschaften

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415688 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-37-4 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-Biotin exhibits high binding affinity to streptavidin, a protein with exceptional affinity for its natural ligand, D-Biotin. This interaction is highly specific and characterized by a very low dissociation constant. []

A: Utilizing L-Biotin with its specific binding partner, mirror-image streptavidin, effectively circumvents interference from endogenous D-Biotin in biological samples, such as serum. This is particularly crucial in techniques like ELISA and affinity measurements using Biacore systems, where D-Biotin interference can significantly impact results. []

A: The high specificity of mirror-image streptavidin for L-Biotin makes this system a potential alternative to the traditional streptavidin-D-Biotin system for in vivo applications, where interference from endogenous D-Biotin could be problematic. []

A: Research suggests that oral administration of L-Biotin can differentially influence the mRNA expression of avidin and AVR2 in the oviduct of broiler hens, particularly in low-fertility lines. This effect may be linked to the affinity of biotin for avidin and its analogs. []

ANone: The molecular formula of L-Biotin is C10H16N2O3S, and its molecular weight is 244.31 g/mol.

A: The "L" designation in L-Biotin denotes its specific stereochemistry, which is the mirror image of the naturally occurring D-Biotin. This difference in spatial arrangement is crucial for its selective binding to mirror-image streptavidin, as the natural streptavidin exhibits negligible binding to L-Biotin. []

A: Researchers utilized techniques like Surface Plasmon Resonance (SPR) with a Biacore system and Enzyme-Linked Immunosorbent Assay (ELISA) to demonstrate the specific and high-affinity binding of mirror-image streptavidin to L-Biotin. These in vitro methods provide valuable insights into the binding characteristics of this novel complex. []

A: In a study involving broiler hens, oral administration of L-Biotin led to an increase in egg production. Interestingly, the low-fertility hen line showed an improvement in fertility rate, while the high-fertility line did not. This suggests a potential role for L-Biotin in modulating reproductive functions, with varying effects depending on the inherent fertility of the hens. []

A: Researchers employed a combination of techniques, including Size Exclusion Chromatography (SEC), Circular Dichroism (CD) spectroscopy, and heat denaturation experiments, to characterize the synthesized mirror-image streptavidin. These techniques confirmed the successful formation of a higher-order structure comparable in stability to natural streptavidin. []

A: The development of the L-Biotin - mirror-image streptavidin system represents a significant advancement with broad cross-disciplinary implications. This novel system holds promise in various fields, including biochemistry, immunology, and diagnostics, by providing a means to circumvent the limitations associated with endogenous D-Biotin interference. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

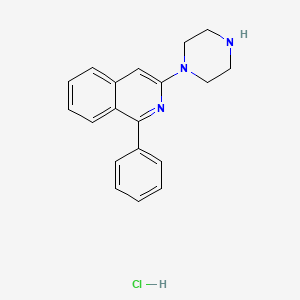

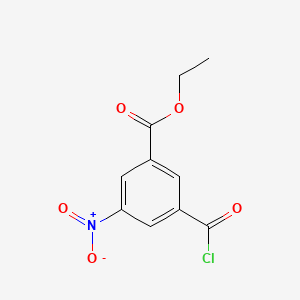

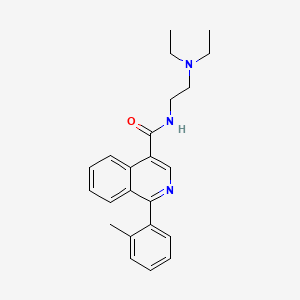

![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)

![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)